molecular formula C8H7F3O2S B3016659 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride CAS No. 1989671-54-6

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

Cat. No. B3016659
M. Wt: 224.2
InChI Key: NPPNEHMWZPXVKI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is a compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated sulfonates and sulfonyl fluorides, which are compounds with similar functional groups. These compounds are of interest due to their unique chemical and biological properties, such as stability, lipophilicity, and bioavailability . They are used in various applications, including materials science and pharmaceuticals, due to their exceptional mechanical properties and functional group tolerance .

Synthesis Analysis

The synthesis of related fluorinated compounds involves novel reagents and catalysts. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating the potential for creating difluorinated compounds with sulfone groups . Additionally, bifluoride salts have been reported as powerful catalysts for the sulfur(VI) fluoride exchange reaction, which is essential for synthesizing polysulfates and polysulfonates . These methods suggest possible pathways for the synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride, although the exact synthesis is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of fluorinated sulfonates and sulfonyl fluorides is characterized by the presence of fluorine atoms and sulfonate or sulfonyl fluoride groups. The difluoromethylene group is isopolar and isosteric to an oxygen atom, which allows difluorinated sulfonates to replace labile sulfate esters . The stability of the fluorinated sulfinate intermediate has been observed by (19)F NMR in related compounds .

Chemical Reactions Analysis

The chemical reactivity of fluorinated sulfonates and sulfonyl fluorides involves various reactions. For example, perfluorooctane sulfonyl fluoride (PFOSF) can be derivatized with benzylamine for quantitative analysis by liquid chromatography/mass spectrometry . The sulfur(VI) fluoride exchange reaction catalyzed by bifluoride salts is another example of the chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

Fluorinated sulfonates and sulfonyl fluorides exhibit a range of physical and chemical properties. They have high stability and are resistant to degradation, which makes them persistent in the environment . The determination of PFOSF and perfluorohexane sulfonyl fluoride in soil samples has been achieved through chemical derivatization, indicating the compounds' detectability and the potential for environmental monitoring .

Scientific Research Applications

Synthesis and Electrolyte Applications

One of the key applications of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is in the synthesis of polyfluoroalkanesulfonyl fluorides. This method, which involves the use of polyfluoroalkyl trimethyl silanes as intermediates, allows for efficient transformations in a single pot. Notably, these sulfonyl fluorides, derived from halogenodifluoromethylated precursors, have been transformed into lithium sulfonates. These lithium sulfonates show promise as potential electrolytes for lithium batteries, highlighting a significant application in the field of energy storage technologies (Toulgoat et al., 2007).

Metabolic Stability for Medicinal Chemistry

Another application area is in medicinal chemistry and radiochemistry. Specifically, the in vitro metabolic stability of aryl sulfonyl fluorides, which include the sulfonyl fluoride moiety, has been investigated. These compounds are gaining attention due to their unique reactivity and potential applications in synthetic chemistry, medicinal chemistry, and biological uses. The study aims to understand the features that contribute to the metabolic instability of the S-F bond in these compounds and to identify ways to enhance their stability for medicinal, synthetic chemistry, and biological applications (King et al., 2023).

Application in Click Chemistry

Additionally, sulfonyl fluorides are valuable in the context of sulfur(VI) fluoride exchange-based "click chemistry." An innovative electrochemical approach has been developed for preparing sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride. This method is environmentally benign and displays a broad substrate scope, which is highly beneficial in various synthetic applications (Laudadio et al., 2019).

Fluorosulfonylvinylation in Drug Enhancement

In the pharmaceutical sector, 1-bromo-2-triazolethane-1-sulfonyl fluoride has been utilized for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This application has led to improved antimicrobial activity against Gram-positive bacteria in modified drugs such as norfloxacin, ciprofloxacin, and lomefloxacin (Leng et al., 2020).

properties

IUPAC Name

2,2-difluoro-2-phenylethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNEHMWZPXVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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